6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester

描述

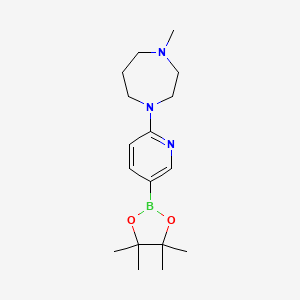

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester is a heterocyclic organoboron compound featuring a pyridine core substituted at position 6 with a 4-methyl-1,4-diazepane moiety and at position 3 with a boronic acid pinacol ester group. The pinacol ester group stabilizes the boronic acid, making the compound suitable for storage and handling in organic synthesis, particularly in pharmaceutical intermediates or materials science applications.

属性

IUPAC Name |

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O2/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-10-6-9-20(5)11-12-21/h7-8,13H,6,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFYRODGOMBSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114542 | |

| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-02-0 | |

| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Pyridine Core

Starting materials: 3-bromopyridine derivatives or chloropyridines are commonly employed due to their reactivity in cross-coupling reactions.

- Halogenation: If necessary, introduce halogen substituents at the 3-position of pyridine via electrophilic aromatic substitution.

- Protection/Deprotection: Protecting groups may be used to prevent undesired reactions at other positions.

Functionalization of Pyridine at the 3-Position

Objective: Attach the boronic ester precursor to the pyridine ring.

- Suzuki coupling: React 3-halopyridine with a suitable boronic acid or boronate ester to install the boronic acid pinacol ester group.

Example reaction conditions:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Toluene/water or dioxane/water mixture

- Temperature: 80–100°C

This step yields pyridine-3-boronic acid pinacol ester as a key intermediate.

Final Assembly and Purification

- Coupling of the diazepane and pyridine-boronic ester: The final step involves coupling the diazepane derivative with the pyridine-3-boronic acid pinacol ester, often via Suzuki coupling if the diazepane is functionalized with a halogen.

- Purification: Column chromatography under inert atmosphere, followed by recrystallization or preparative HPLC to obtain high purity.

Data Table: Summary of Key Reaction Conditions

| Step | Reaction Type | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation | N/A | N/A | N/A | — | Optional, for halogen precursors |

| 2 | Suzuki coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/water | 80–100°C | 70–85 | For pyridine boronic ester synthesis |

| 3 | Diazepane attachment | NaH / K₂CO₃ | DMF / DMSO | 80–120°C | 60–75 | Nucleophilic substitution or cyclization |

| 4 | Final coupling | Pd catalyst | Appropriate solvent | 80°C | 65–80 | Purification via chromatography |

Notes on Optimization and Research Findings

- Reaction conditions: Elevated temperatures and inert atmospheres (nitrogen or argon) improve yields.

- Catalyst choice: Pd(PPh₃)₄ is common, but newer ligands like XPhos can enhance coupling efficiency.

- Boronic ester stability: Pinacol esters are stable and facilitate subsequent cross-coupling steps.

- Heterocycle modifications: Substituting different heteroatoms or ring sizes in the diazepane can influence reactivity and pharmacological properties.

- Purification: Use of silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexanes) ensures high purity.

化学反应分析

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including :

Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester has several scientific research applications :

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its boronic acid ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.

Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential biological activities and mechanisms of action.

作用机制

The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester involves its interaction with specific molecular targets . The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Boronic Acid Pinacol Esters

*Estimated based on structural formula.

Structural and Functional Analysis

Core Heterocycle Variations: Pyridine vs. Indole-based boronic esters (e.g., 1-Boc-6-methoxy-1H-indole-3-boronic acid pinacol ester) are often used in drug discovery due to their bioactivity . Substituent Effects: The 4-methyl-diazepane group introduces steric bulk and basicity compared to simpler amines (e.g., piperazine in ’s Boc-protected analog). This may slow coupling kinetics but improve binding in medicinal chemistry contexts.

This suggests it may require custom synthesis. Pyrazole- and indole-based analogs (e.g., AS51950, AS58436) are priced between €85–€542 per 100–250mg, indicating higher costs for specialized heterocycles .

The methyl group could moderate electron-donating effects, balancing reactivity in Suzuki couplings . Brominated analogs (e.g., ’s 4-bromo-pyrazolopyridine boronic ester) are tailored for sequential cross-couplings but are discontinued, highlighting market variability .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, tert-butyl-protected analogs (e.g., CAS 286961-14-6) are prepared using Pd(dppf)Cl₂ (2–10 mol%) as a catalyst, cesium carbonate or potassium phosphate as a base, and a solvent system of 1,4-dioxane/water or 1,2-dimethoxyethane/water under inert atmosphere at 80–110°C. Yields range from 69% to 94% depending on substrate and conditions .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Guidelines : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, heat, and static discharge, as boronic esters are prone to hydrolysis and decomposition .

Q. Which spectroscopic methods are most effective for characterizing this boronic ester?

- Techniques :

- NMR : ¹H, ¹³C, and ¹¹B NMR to confirm boronate ester formation and substituent integration.

- HPLC/LC-MS : Assess purity (>95%) and detect hydrolyzed byproducts.

- Melting Point : Reported mp 100–114°C (for analogs) can validate crystallinity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields?

- Troubleshooting :

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .

- Base Optimization : Cesium carbonate (polar aprotic conditions) vs. potassium phosphate (aqueous compatibility) affects coupling efficiency .

- Solvent Systems : 1,4-Dioxane/water (1:1 v/v) at 100°C enhances solubility of hydrophobic substrates .

Q. What strategies can mitigate competing side reactions during the synthesis of derivatives from this boronic ester?

- Risk Mitigation :

- Moisture Control : Use anhydrous solvents and molecular sieves to prevent boronic acid hydrolysis.

- Degassing : Remove dissolved oxygen to minimize homocoupling byproducts.

- Stoichiometry : A 1.2:1 molar ratio of boronic ester to aryl halide reduces dimerization .

Q. How should contradictory data regarding the compound’s melting point or solubility be resolved?

- Resolution Workflow :

- Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere).

- Analytical Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC to confirm purity.

- Literature Benchmarking : Compare with analogs (e.g., tert-butyl-protected derivatives, mp 100–114°C) to identify structural influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。